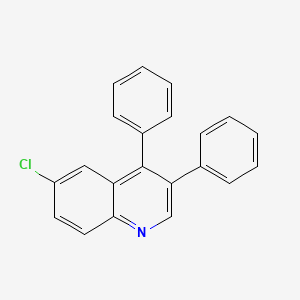
6-Chloro-3,4-diphenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-diphenylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound is characterized by a quinoline core substituted with a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, providing high yields and selectivity under mild conditions .
化学反应分析
Types of Reactions: 6-Chloro-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as chlorine, bromine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
科学研究应用
6-Chloro-3,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
作用机制
The mechanism of action of 6-Chloro-3,4-diphenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the biological context and the target organism .
相似化合物的比较
6-Chloro-2,4-diphenylquinoline: Similar structure but different substitution pattern, leading to distinct chemical properties.
3,4-Diphenylquinoline-2(1H)-one: Contains a carbonyl group at the 2nd position, which alters its reactivity and biological activity.
6-Chloro-2-dimethyl-4-phenylquinoline: Substituted with methyl groups, affecting its pharmacological profile
Uniqueness: 6-Chloro-3,4-diphenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in drug development and materials science.
属性
CAS 编号 |
61554-25-4 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC 名称 |
6-chloro-3,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |
InChI 键 |
RWNXAALCIYCPJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















